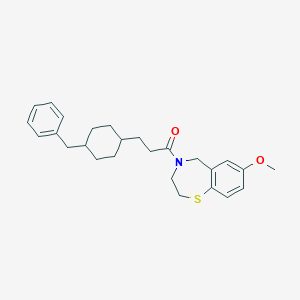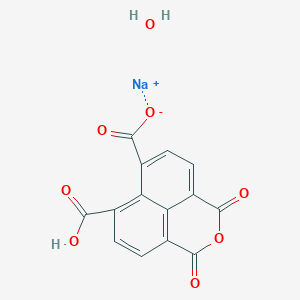
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride, also known as naphthalene tetracarboxylic dianhydride (NTDA), is a white crystalline compound that is widely used in scientific research. This compound has a unique structure that makes it useful in various applications, such as in the synthesis of polymers, composites, and organic electronic materials.
Wissenschaftliche Forschungsanwendungen
NTDA has been widely used in scientific research due to its unique structure and properties. It has been used in the synthesis of various polymers, such as polyimides, polyamide-imides, and polybenzoxazines. These polymers have excellent thermal stability, mechanical properties, and chemical resistance, making them useful in various applications such as coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of NTDA is not fully understood. However, it is believed that NTDA reacts with various functional groups, such as amines and alcohols, to form imide and ester linkages. This reaction leads to the formation of a cross-linked network, which gives the polymers their unique properties.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of NTDA. However, studies have shown that NTDA is not toxic to cells and does not cause significant changes in cell morphology or viability. Additionally, NTDA has been shown to have low cytotoxicity and genotoxicity, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NTDA in lab experiments is its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. Additionally, NTDA is easy to synthesize and can be obtained in high purity. However, one of the limitations of using NTDA is its limited solubility in water, which can make it difficult to use in aqueous-based systems.
Zukünftige Richtungen
There are several future directions for the use of NTDA in scientific research. One potential application is in the development of new materials for energy storage and conversion. NTDA-based polymers have shown promise as electrode materials for lithium-ion batteries and supercapacitors. Additionally, NTDA-based materials have potential applications in the field of biomedicine, such as in drug delivery and tissue engineering. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
Conclusion:
In conclusion, NTDA is a unique compound that has been widely used in scientific research due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical properties. NTDA has potential applications in various fields, such as energy storage, biomedicine, and electronics. Further research is needed to fully understand the properties and potential applications of NTDA-based materials.
Synthesemethoden
NTDA can be synthesized by the reaction of 1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride tetracarboxylic acid with acetic anhydride. This reaction produces NTDA as a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide. The purity of NTDA can be improved by recrystallization from hot acetic acid.
Eigenschaften
CAS-Nummer |
141193-56-8 |
|---|---|
Produktname |
1,4,5,8-Naphthalene tetracarboxylic acid 4,5-anhydride |
Molekularformel |
C14H7NaO8 |
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate |
InChI |
InChI=1S/C14H6O7.Na.H2O/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18;;/h1-4H,(H,15,16)(H,17,18);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
RDJGLPAABZYBBS-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
Kanonische SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)[O-])C(=O)O.O.[Na+] |
Andere CAS-Nummern |
141193-56-8 |
Synonyme |
1,3-dioxo-1H,3H-naphtho(1,8-cd)pyran-6,7-dicarboxylate 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride 1,4,5,8-naphthalene tetracarboxylic acid 4,5-anhydride, monosodium salt, monohydrate 1,4,5,8-NTCAA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



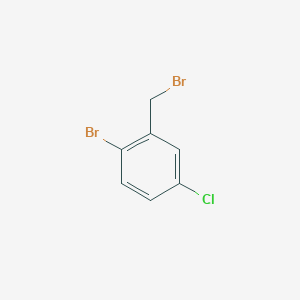
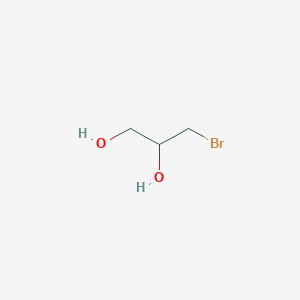
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)
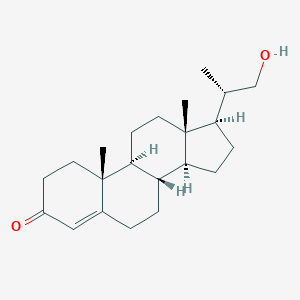
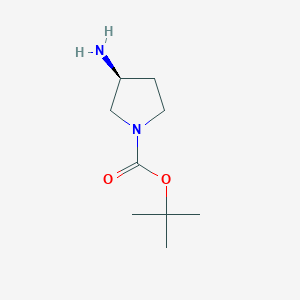
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
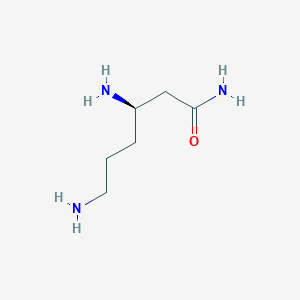
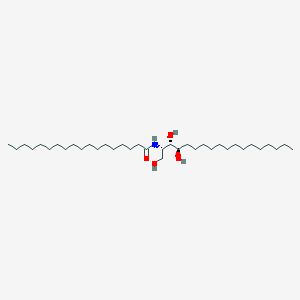
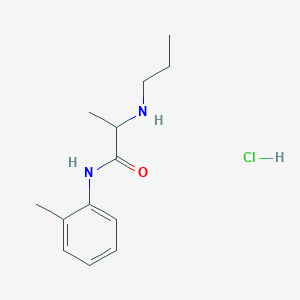
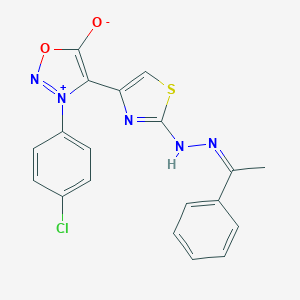
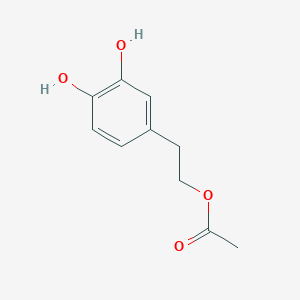
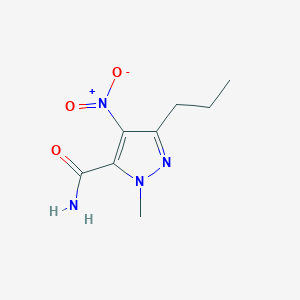
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
